PBP1
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Overview
Description
PBP1 is a selective inducer of i-motif structures from the unstructured single-stranded DNA conformations which upregulates BCL-2 gene expression in cancer cells.
Scientific Research Applications
Proteomic Analysis and Biomarker Discovery
1-Bromopropane (1-BP) exposure in workers has been linked to nervous system dysfunction and other symptoms. A comprehensive proteomic analysis comparing healthy individuals, workers exposed to 1-BP (WBP), and poisoned patients (PBP) revealed significant differences in protein expression related to immune response, neuron system regulation, blood coagulation, wound healing, endopeptidase activity, lipid metabolic processes, and apoptosis. This study highlights the potential of proteomic profiling in understanding the toxicological impact of chemicals like 1-BP and in identifying biomarkers for early diagnosis of poisoning (Miao et al., 2018).
DNA Damage Response and Cancer Prognosis
The expression of p53-binding protein 1 (53BP1) plays a crucial role in the DNA damage response and genomic stability. A study on extrahepatic cholangiocarcinoma patients revealed that alterations in 53BP1 expression at ductal resection margins are significant predictors of local recurrence. This research suggests that 53BP1 nuclear staining can serve as a marker for endogenous double-strand breaks and may have predictive value for cancer recurrence, emphasizing the importance of early DNA damage response in cancer prognosis (Wakai et al., 2011).
Prognostic Biomarker in Stomach Adenocarcinoma
The protein phosphatase 1 regulatory subunit 3 (PPP1R3B) gene has been investigated for its potential as a prognostic biomarker in stomach adenocarcinoma (STAD). Elevated expression of PPP1R3B in STAD tissues correlates with poorer patient outcomes, suggesting its role as an independent predictive factor for survival. This research provides insights into the potential of PPP1R3B in guiding prognosis and treatment strategies for patients with STAD (Zhu et al., 2022).
properties
Product Name |
PBP1 |
---|---|
Molecular Formula |
C40H48N14O5 |
Molecular Weight |
804.92 |
IUPAC Name |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(4-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)18-5-19-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-12-8-26(9-13-30)45-39(57)33-6-3-16-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-14-10-27(11-15-31)46-40(58)34-7-4-17-42-34/h8-15,20-21,24-25,33-34,41-42H,3-7,16-19,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
InChI Key |
SDOKCDMDGCUUQI-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=C(NC([C@H]4NCCC4)=O)C=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=C(NC([C@H]7NCCC7)=O)C=C6)N=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PBP-1; PBP 1; PBP1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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